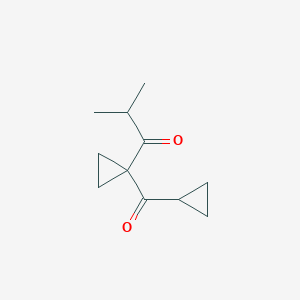

1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one

概要

説明

Cyclopropanecarbonyl chloride is an organic compound used as an alkylating reagent in the preparation of some chemical building blocks . It’s a clear, colorless to slightly yellow liquid .

Synthesis Analysis

Cyclopropanecarbonyl chloride can be synthesized from cyclopropanecarboxylic acid . Other methods for synthesizing cyclopropane derivatives involve the use of carbenes and carbenoids .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of cyclopropanecarbonyl chloride has been determined to be C3H5COCl .Chemical Reactions Analysis

Cyclopropanecarbonyl chloride can react with various nucleophiles to form different products. For example, it can react with hydrazine to form cyclopropanecarboxylic acid hydrazide .Physical and Chemical Properties Analysis

Cyclopropanecarbonyl chloride is a liquid at room temperature with a boiling point of 119 °C and a density of 1.152 g/mL at 25 °C .科学的研究の応用

1. Enantioselective Synthesis

One of the applications involves the Lewis acid-catalyzed ring-opening of activated cyclopropanes, including structures similar to 1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one. This process, described by Lifchits and Charette (2008), is significant in the enantioselective synthesis of various compounds, including serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

2. Conformationally Restricted Analogues

Kazuta, Matsuda, and Shuto (2002) have utilized cyclopropane structures, akin to this compound, for designing conformationally restricted analogues of histamine. This approach helps in improving activity and investigating bioactive conformations of biologically active compounds (Kazuta, Matsuda, & Shuto, 2002).

3. Inhibitor of Ethylene Perception

Watkins (2006) has explored the use of 1-methylcyclopropene, a related cyclopropane compound, in fruits and vegetables. This compound acts as an inhibitor of ethylene perception, impacting ripening and senescence, thus holding potential for commercial applications in food preservation (Watkins, 2006).

4. Generation of Molecular Complexity

Shi, Lu, Wei, and Shao (2012) discuss the Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes (MCPs), structures akin to this compound. These reactions generate molecular complexity, indicating the potential of cyclopropane compounds in organic synthesis (Shi, Lu, Wei, & Shao, 2012).

5. Controlled Release of 1-MCP

Sarker, Fan, and Liu (2015) synthesized boron derivatives of methylene cyclopropane (MCP) for gradual release of 1-MCP, a technique useful in enhancing the shelf-life of horticultural products. This application highlights the potential of cyclopropane derivatives in controlled release technologies (Sarker, Fan, & Liu, 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[1-(cyclopropanecarbonyl)cyclopropyl]-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-7(2)9(12)11(5-6-11)10(13)8-3-4-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGQFSKCEXSFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1(CC1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

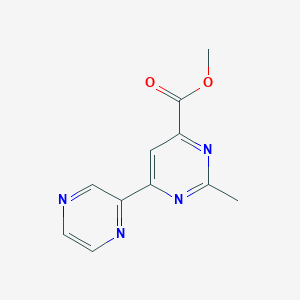

![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide](/img/structure/B1492214.png)

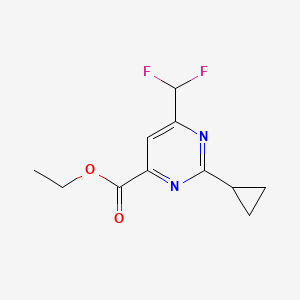

![2-[6-Oxo-3-(thiophen-3-yl)-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1492225.png)

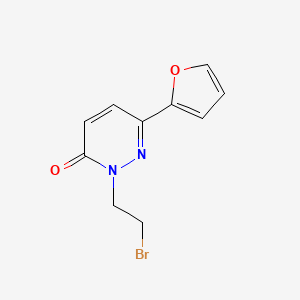

![Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1492231.png)

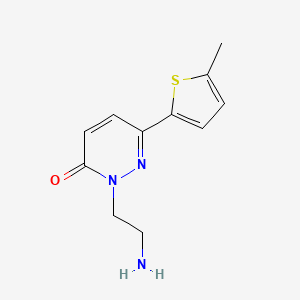

![3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492235.png)